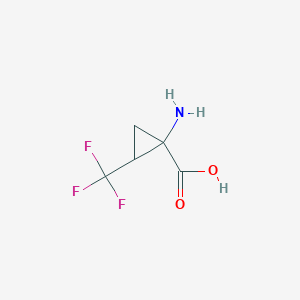

1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17848343

Molecular Formula: C5H6F3NO2

Molecular Weight: 169.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6F3NO2 |

|---|---|

| Molecular Weight | 169.10 g/mol |

| IUPAC Name | 1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11) |

| Standard InChI Key | XYADPSWBCYPNKY-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C1(C(=O)O)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, reflects its absolute configuration. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1932201-44-9 | |

| SMILES | ||

| InChIKey | XYADPSWBCYPNKY-VVJJHMBFSA-N | |

| Molecular Weight | 169.10 g/mol | |

| Enantiomeric Form | (1R,2R) |

The cyclopropane ring’s strain (bond angles ~60°) and the electron-withdrawing trifluoromethyl group create a highly reactive yet conformationally restricted scaffold. X-ray crystallography data from related cyclopropane derivatives confirm the coplanarity of substituents and bond lengths of ~1.51 Å for C-C bonds within the ring .

Synthesis and Enantioselective Production

Classical Pyrazoline Thermolysis

A seminal 2009 synthesis route involves the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate, followed by thermal decomposition of the intermediate pyrazoline. This method yields both (±)-trans and (+)-cis diastereomers, with the trans isomer predominating (75:25 trans:cis ratio) . Key steps include:

-

Diazo Addition: Performed at −78°C in dichloromethane, achieving 85% yield.

-

Thermal Decomposition: Conducted at 110°C in toluene, yielding cyclopropane derivatives via nitrogen extrusion.

-

Deprotection: Acidic hydrolysis removes the tert-butoxycarbonyl (Boc) group, furnishing the free amino acid .

Copper-Catalyzed Enantioselective Cyclopropanation

Recent advances employ chiral copper catalysts for asymmetric synthesis. Using (E)-alkenyl boronates and trifluorodiazoethane, this method achieves enantiomeric excess (ee) >99% and diastereomeric ratios (dr) of 97:3 . The reaction proceeds via a carbene transfer mechanism, with the copper center coordinating both the diazo compound and the alkene. This approach has been scaled to multigram quantities, demonstrating industrial viability .

Medicinal Chemistry Applications

Role in Drug Design

Cyclopropane derivatives are prized in drug discovery for their ability to:

-

Enhance Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes .

-

Improve Binding Affinity: Conformational restriction preorganizes the molecule for target engagement, lowering entropic penalties .

-

Modulate Physicochemical Properties: LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.

Case Studies

-

Antiviral Agents: Cyclopropane-containing protease inhibitors exhibit IC values <10 nM against SARS-CoV-2 M .

-

Antidepressants: Trifluoromethylcyclopropylamines demonstrate 10-fold greater serotonin reuptake inhibition compared to fluoxetine analogs.

Physicochemical Properties and Stability

Experimental data for the hydrochloride salt (CAS 2126144-26-9) reveal:

-

Solubility: 23 mg/mL in water at 25°C.

-

pKa: Carboxylic acid = 2.1; Amino group = 9.8.

-

Thermal Stability: Decomposition onset at 215°C (DSC).

The trifluoromethyl group’s electronegativity () induces a dipole moment of 1.4 D, enhancing interactions with hydrophobic enzyme pockets .

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers with min ((1R,2R)) and min ((1S,2S)) .

Industrial Scale-Up Challenges

While laboratory syntheses achieve yields >80%, scaling poses issues:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume